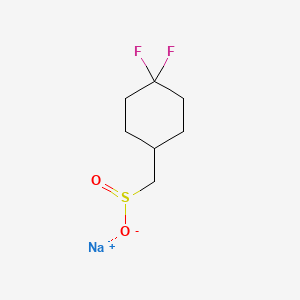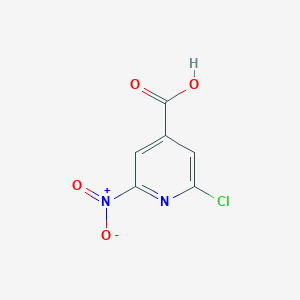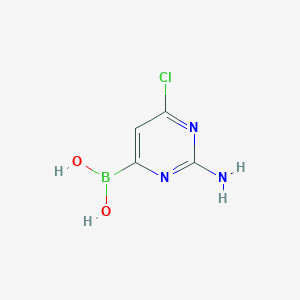
5-Amino-2-(trifluoromethyl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(trifluoromethyl)benzimidamide is a chemical compound with the molecular formula C8H6F3N3 It is a derivative of benzimidazole, characterized by the presence of an amino group and a trifluoromethyl group attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethyl)benzimidamide typically involves the reaction of 5-amino-2-(trifluoromethyl)benzimidazole with suitable reagents. One common method is the reaction of 5-amino-2-(trifluoromethyl)benzimidazole with an amidating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of N-substituted benzimidamides.
Scientific Research Applications
5-Amino-2-(trifluoromethyl)benzimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(trifluoromethyl)benzimidazole
- 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
Uniqueness
5-Amino-2-(trifluoromethyl)benzimidamide is unique due to the presence of both an amino group and a trifluoromethyl group on the benzimidazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8F3N3 |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
5-amino-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H3,13,14) |
InChI Key |
OSWHIHOPBRCRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)
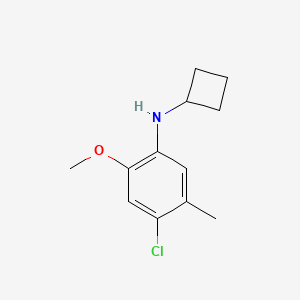
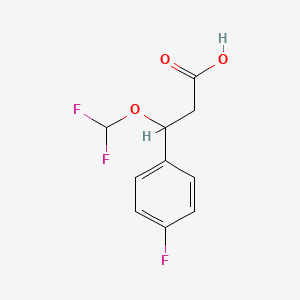
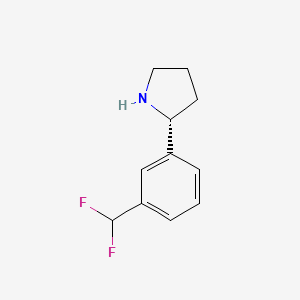
![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
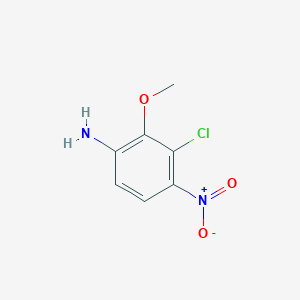
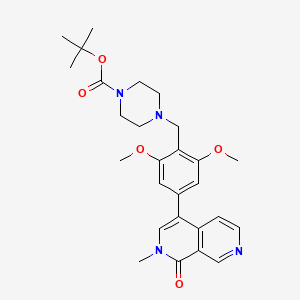
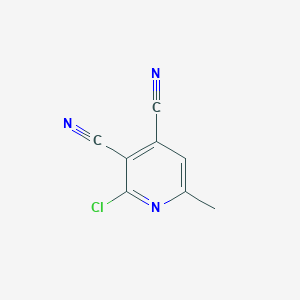
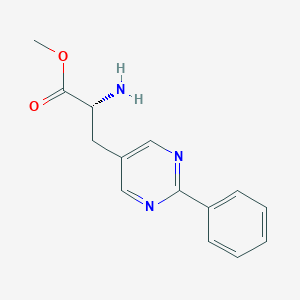
![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)
